N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative . Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are typically crystalline and are used in many important drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides can generally be prepared in the laboratory through the reaction of sulfonyl chlorides with an amine . This is followed by deprotection of the N-Boc-group and a final sulfonamidation reaction .Molecular Structure Analysis
The molecular structure of this compound would likely involve a sulfonyl group connected to an amine group, as is typical of sulfonamides . Detailed structural analysis would require more specific information or experimental data.Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are typically crystalline . More specific properties would require experimental data.Scientific Research Applications
Synthesis and Anticancer Properties
Sulfonamide derivatives, including compounds with structural similarities to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide, have been synthesized and studied for their pro-apoptotic effects in cancer cells. These compounds have shown significant potential in inducing apoptosis by activating p38/ERK phosphorylation pathways in various cancer cell lines, demonstrating a promising approach for anticancer therapy (Cumaoğlu et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide-based compounds have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in the development of treatments for Alzheimer’s disease and other neurodegenerative conditions. The synthesis of ethylated sulfonamides incorporating 1,4-Benzodioxane moiety, for instance, has led to compounds that exhibit good inhibitors of lipoxygenase and moderate inhibitors of AChE and BChE, suggesting a potential for therapeutic applications in neurodegenerative diseases (Irshad et al., 2016).
Antimicrobial and Antifungal Activity
Novel sulfonamide compounds have demonstrated significant antimicrobial and antifungal activities. For example, 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its derivatives have shown higher antimicrobial activity against various bacterial strains and fungi compared to their parent compounds, indicating their potential as effective antimicrobial agents (Vanparia et al., 2010).
Synthesis Techniques and Chemical Analysis
The synthesis of this compound and related compounds involves advanced techniques that contribute to the field of organic chemistry by enabling the production of complex molecules with potential therapeutic applications. Techniques such as cyclocondensation reactions and the use of enolates of 1,3-dicarbonyl compounds with N-sulfonyl chlorides are essential in the synthesis of tetrahydroquinoline derivatives, offering insights into the synthesis and characterization of these compounds (Croce et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-7-29(25,26)24-12-8-9-19-13-20(10-11-21(19)24)23-30(27,28)22-17(5)15(3)14(2)16(4)18(22)6/h10-11,13,23H,7-9,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIATKSRKANKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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